molecular formula C27H24FN5O3 B11413123 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-methoxybenzyl)propanamide

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-methoxybenzyl)propanamide

Cat. No.: B11413123
M. Wt: 485.5 g/mol
InChI Key: QIEAPAPCNASAAX-UHFFFAOYSA-N
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Description

3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazoloquinazoline core, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenylmethyl halide in a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Moiety: This can be accomplished through a coupling reaction using a methoxyphenylmethyl halide and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives of the triazoloquinazoline core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The triazoloquinazoline core may interact with various biological pathways, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]butanamide
  • 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide

Uniqueness

The unique combination of the fluorophenyl group, triazoloquinazoline core, and methoxyphenyl moiety distinguishes 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide from other similar compounds. This unique structure may confer specific biological activities and properties that are not observed in related compounds.

Properties

Molecular Formula

C27H24FN5O3

Molecular Weight

485.5 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H24FN5O3/c1-36-23-9-5-2-6-19(23)16-29-25(34)15-14-24-30-31-27-32(17-18-10-12-20(28)13-11-18)26(35)21-7-3-4-8-22(21)33(24)27/h2-13H,14-17H2,1H3,(H,29,34)

InChI Key

QIEAPAPCNASAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

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